molecular formula C6H10N2OS B13651747 3-Amino-2-(thiazol-2-yl)propan-1-ol

3-Amino-2-(thiazol-2-yl)propan-1-ol

Cat. No.: B13651747
M. Wt: 158.22 g/mol
InChI Key: JKHRVGWYTCUZQH-UHFFFAOYSA-N
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Description

3-Amino-2-(thiazol-2-yl)propan-1-ol is an organic compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(thiazol-2-yl)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with ammonia or primary amines to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

3-Amino-2-(thiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-(thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(thiazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-2-(1,3-thiazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c7-3-5(4-9)6-8-1-2-10-6/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHRVGWYTCUZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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